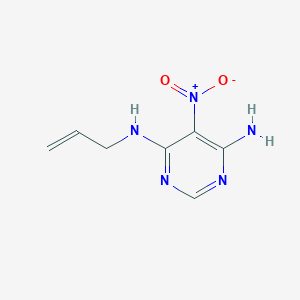

N4-allyl-5-nitropyrimidine-4,6-diamine

Description

N4-Allyl-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a nitro group at the 5-position and allylamine substituents at the 4- and 6-positions. These compounds are synthesized via aminolysis reactions, where nucleophilic amines displace leaving groups on the pyrimidine ring .

Properties

IUPAC Name |

5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCICVPPIIKUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-allyl-5-nitropyrimidine-4,6-diamine typically involves the following steps:

Starting Material: The synthesis begins with a pyrimidine derivative, such as 5-nitropyrimidine-4,6-diamine.

Allylation: The introduction of the allyl group at the N4 position can be achieved through an allylation reaction using allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N4-allyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Addition: The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

Addition: Electrophiles such as halogens or halogenated compounds.

Major Products Formed

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of N-alkylated derivatives.

Addition: Formation of new carbon-carbon bonds at the allyl group.

Scientific Research Applications

N4-allyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-allyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) : Aryl-substituted derivative with electron-withdrawing chlorine atoms.

- N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) : Small alkyl substituents offering reduced steric hindrance.

- N4,N6-Diphenyl-5-nitropyrimidine-4,6-diamine () : Bulky aromatic groups enhancing π-π stacking.

- N4-(4-(Phenylamino)phenyl)-5-nitropyrimidine-4,6-diamine (): Extended aromatic system with a secondary amine linkage.

- N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine () : Cycloalkyl and sulfur-containing substituents.

The allyl group in the target compound is smaller and more electron-rich than aryl or cycloalkyl groups, likely increasing solubility but reducing thermal stability compared to bulkier analogs .

Physicochemical Properties

Substituents significantly impact melting points and molecular weights:

- Aryl groups (e.g., 4-chlorobenzyl in 5f) yield higher melting points (159–161°C) due to improved crystal packing via van der Waals and π-π interactions.

- Alkyl groups (e.g., diethyl in 5k) result in lower melting points (84–86°C) due to reduced intermolecular forces .

Data Tables

Table 1. Comparative Analysis of 5-Nitropyrimidine-4,6-diamine Derivatives

Research Findings and Theoretical Insights

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro, chloro) enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attack during synthesis .

- Steric Effects : Bulky groups (e.g., dicyclopentyl in ) hinder reaction kinetics but improve thermal stability.

- Solubility : Allyl derivatives may exhibit superior solubility in polar aprotic solvents compared to aryl analogs, a hypothesis supported by trends in alkyl-substituted compounds like 5k .

Biological Activity

N4-allyl-5-nitropyrimidine-4,6-diamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with an allyl group at the N4 position and nitro and amino groups at the 5 and 6 positions, respectively. This unique structure contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₄O₂ |

| Molecular Weight | 168.17 g/mol |

| Solubility | Soluble in polar solvents |

| Functional Groups | Nitro, amino, allyl |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies reveal that it demonstrates antiproliferative activity against several human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, while the amino groups are capable of forming hydrogen bonds with enzymes or receptors.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested this compound against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study concluded that the compound has potential as a new antimicrobial agent.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was shown to inhibit cell proliferation significantly:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HCT116 (Colon Cancer) | 20 µM |

The study highlighted the compound's ability to induce apoptosis in these cells through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.